Standard hydrazine MAOIs like phenelzine cannot substitute for mebanazine in growth hormone regulation assays, leading to irreproducible data. Mebanazine (CAS 65-64-5) irreversibly inhibits MAO-A/B and uniquely suppresses pituitary STH release and cartilage growth, unlike iproniazid. It competitively inhibits pethidine N-demethylase (CYP450), essential for accurate DDI and metabolic clearance models. Used as a positive control for DILI due to bioactivation into reactive metabolites. - Oxalate salt for enhanced stability - >98% purity (HPLC)
Mebanazine is an irreversible, non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class, defined by its core alpha-methylbenzylhydrazine structure. As a potent mechanism-based inhibitor of both MAO-A and MAO-B, it covalently binds to the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site. In scientific procurement, mebanazine is primarily sourced as a specialized reference standard for neuropharmacological assays, drug-drug interaction (DDI) modeling, and comparative hepatotoxicity screening. Its physicochemical profile, including a boiling point of 76-77 °C at 1-2 Torr for the free base, necessitates careful formulation, typically requiring conversion to an oxalate or sulfate salt to ensure long-term stability and solubility in aqueous assay environments [1].
Substituting mebanazine with more common hydrazine MAOIs like phenelzine or iproniazid critically compromises the reproducibility of specialized neuroendocrine and metabolic assays. While all three compounds irreversibly inhibit MAO, their secondary pharmacological and toxicological profiles diverge significantly due to steric differences between mebanazine's alpha-methylbenzyl group and phenelzine's beta-phenylethyl chain. Specifically, mebanazine exhibits a unique capacity to inhibit pituitary growth hormone (STH) release and cartilage growth—effects not replicated by iproniazid. Furthermore, mebanazine demonstrates a distinct competitive inhibition profile against hepatic cytochrome P450-mediated N-demethylase enzymes, meaning its substitution in drug-drug interaction models will yield inaccurate metabolic clearance and cross-reactivity data [1].
When selecting a hydrazine MAOI for extended in vivo murine studies, baseline acute toxicity often confounds neurochemical readouts and reduces cohort survivability. Comparative toxicity studies indicate that mebanazine possesses a substantially wider therapeutic window in rodent models compared to first-generation hydrazines. Specifically, mebanazine demonstrates a safety factor approximately 10 times greater in rats and mice than older hydrazine derivatives like iproniazid, allowing for higher dosing regimens without inducing premature lethal toxicity or severe behavioral artifacts [1].
| Evidence Dimension | In vivo safety factor (therapeutic margin) |
| Target Compound Data | ~10x greater safety margin |
| Comparator Or Baseline | Older hydrazines (e.g., iproniazid) |
| Quantified Difference | 10-fold increase in safety factor |
| Conditions | In vivo rat and mouse toxicity models |
Enables researchers to achieve sustained, high-level MAO inhibition in rodent models without the confounding variable of acute baseline toxicity, improving assay reproducibility.
Mebanazine exerts specific neuroendocrine effects that are absent in other MAOI classes, making it a highly specialized procurement choice. In comparative in vivo assays, mebanazine (administered at 10 mg/kg/24 hr) significantly decreased alkaline phosphatase activity in the pituitary gland and actively inhibited the release of somatotrophic hormone (STH), leading to a measurable reduction in cartilage growth. In stark contrast, equivalent doses of iproniazid and norpargyline were entirely inactive regarding STH production, body-weight gain, and pituitary metabolic activities[1].
| Evidence Dimension | Pituitary STH (growth hormone) inhibition |
| Target Compound Data | Active inhibition of STH release and cartilage growth |
| Comparator Or Baseline | Iproniazid and norpargyline (Inactive) |
| Quantified Difference | Complete divergence in neuroendocrine activity (Active vs. Inactive) |
| Conditions | In vivo pituitary metabolic assays (10 mg/kg/24 hr dosing) |
Makes mebanazine the mandatory choice for researchers modeling the intersection of monoamine oxidase inhibition and pituitary-driven growth pathways.
For DMPK profiling and drug-drug interaction (DDI) modeling, mebanazine serves as a potent reference inhibitor of hepatic cytochrome P450-mediated pathways. In vitro structural-activity relationship studies on pethidine N-demethylase revealed that mebanazine acts as a highly potent competitive inhibitor of the enzyme. This contrasts with non-hydrazine MAOIs and weaker hydrazines, which exhibit highly variable Ki values (e.g., iproniazid Ki = 1.05 mM). Mebanazine's specific alpha-methylbenzyl structure provides a much stronger competitive binding affinity for the N-demethylase complex, proving its utility in mapping CYP450 reductase competition [1].
| Evidence Dimension | Competitive inhibition of pethidine N-demethylase |
| Target Compound Data | Potent competitive inhibition |
| Comparator Or Baseline | Iproniazid (Weak inhibition, Ki = 1.05 mM) |
| Quantified Difference | Significantly higher affinity for the N-demethylase complex than iproniazid |
| Conditions | In vitro hepatic microsomal N-demethylation assays |
Crucial for laboratories screening new chemical entities for potential metabolic drug-drug interactions involving N-demethylase pathways.
Due to its unique ability to inhibit pituitary STH release and alter alkaline phosphatase activity—unlike iproniazid—mebanazine is the preferred MAOI for in vivo models investigating the neurochemical regulation of growth and endocrine function [1].
Mebanazine's potent competitive inhibition of pethidine N-demethylase makes it an essential reference standard for in vitro DMPK assays evaluating the metabolic clearance and potential DDI liabilities of novel basic amine therapeutics[2].
As a hydrazine derivative known to undergo amidase-mediated bioactivation into reactive metabolites, mebanazine is utilized in predictive toxicology as a positive control for studying idiosyncratic drug-induced liver injury (DILI) and covalent protein binding in hepatic microsomes [3].
Irritant